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Introduction

The human epidermal growth factor receptor 2 (HERZ2, also known as ErbB2) is a critical
member of the ErbB family of receptor tyrosine kinases.[1][2] Its overexpression or
amplification is a key driver in several cancers, most notably in HER2-positive breast and
gastric cancers, where it is associated with aggressive disease and poor prognosis.[2] Unlike
other ErbB family members, HER2 has no known direct ligand and exists in a constitutively
active conformation, readily forming potent heterodimers with other ErbB receptors to activate
downstream signaling pathways like PI3BK/Akt/mTOR and MAPK, which promote cell
proliferation, survival, and metastasis.[1][2]

A significant biological process associated with HER2 is the proteolytic cleavage and release of
its extracellular domain (ECD), a phenomenon known as "shedding."[1][3] This event is
primarily mediated by metalloproteases of the ADAM (A Disintegrin and Metalloproteinase)
family, with ADAM10 identified as a major HER2 sheddase.[3][4][5] Shedding bifurcates the
HER2 receptor, releasing a soluble ~105 kDa ECD into the extracellular space and leaving a
membrane-bound, constitutively active ~95 kDa truncated fragment (p95HER?2).[1][5] The
presence of p95SHER?2 and elevated serum HER2 ECD levels are clinically relevant, as they are
linked to a poorer prognosis and resistance to HER2-targeted therapies such as trastuzumab,
which targets the now-shed portion of the receptor.[3][5][6]

Aderbasib (INCB7839) is a potent, orally bioavailable, hydroxamate-based small molecule
inhibitor specifically designed to target the sheddase activity of ADAM10 and ADAM17.[7][8][9]
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By inhibiting these key enzymes, Aderbasib prevents the cleavage of the HER2 ECD. This
guide provides a detailed technical overview of the mechanism of HER2 shedding, the
pharmacological action of Aderbasib, and its demonstrated impact on this critical process in
cancer biology.

The Biology and Clinical Relevance of HER2
Shedding

The proteolytic release of the HER2 ECD is a regulated process that significantly alters the
receptor's signaling capacity and its interaction with targeted therapies.

e The Sheddase Machinery: The ADAM family of zinc-dependent metalloproteases are the
primary enzymes responsible for ectodomain shedding of a wide variety of cell surface
proteins.[10][11] Studies utilizing SIRNA and selective small-molecule inhibitors have
conclusively identified ADAM10 as a primary protease responsible for HER2 cleavage in
HER2-overexpressing breast cancer cells.[3][4] While ADAM17 (also known as TACE) is a
major sheddase for many other substrates, its role in direct HER2 cleavage is less
prominent, though Aderbasib inhibits both.[4][9]

e Generation of p95HER2: The cleavage event liberates the HER2 ECD, leaving the p95HER2
fragment. This fragment, consisting of the transmembrane and intracellular kinase domains,
has constitutive, ligand-independent kinase activity and demonstrates increased
transforming efficiency.[3][4] Because it lacks the binding site for trastuzumab, its presence is
a key mechanism of resistance to this antibody-based therapy.[5][6]

e Serum HER2 ECD (sHER2) as a Biomarker: The shed HER2 ECD is stable and can be
detected in the bloodstream. Numerous studies have shown that elevated serum HER2
levels in patients with metastatic breast cancer are associated with a poorer prognosis.[1][3]
Furthermore, a decrease in SHER2 levels during treatment can be a predictor of a positive
response to therapy.[1] Clinical trials with Aderbasib have successfully used the reduction in
plasma HER2 ECD as a pharmacodynamic biomarker to confirm target engagement and
inhibition of sheddase activity in patients.[5][12]

Aderbasib (INCB7839): Mechanism of Action
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Aderbasib is a dual inhibitor of ADAM10 and ADAM17, designed to suppress tumor cell
proliferation by preventing the shedding of key cell surface proteins, including HER2.[7][9][13]

o Chemical Nature: Aderbasib is a low nanomolar, hydroxamate-based inhibitor.[7][8]

« Inhibitory Action: It functions by binding to the active site within the metalloproteinase domain
of ADAM10 and ADAM17, thereby blocking their catalytic activity.[7][10] This direct inhibition
prevents the enzymes from cleaving their substrates at the cell surface. The potential to
inhibit activation across all four HER receptor pathways by blocking the release of EGFR
ligands (a key function of ADAM17) was part of its therapeutic rationale.[14]

Quantitative Data on Aderbasib's Activity

The following tables summarize the available quantitative data regarding the inhibitory profile of
Aderbasib and its clinical effects on HER2 ECD shedding.

Table 1: In Vitro Inhibitory Activity of Aderbasib and Comparators

Compound Target IC50 (nM) Notes

Aderbasib A potent, specific
ADAM10 Low nanomolar .

(INCB7839) inhibitor.[7][8]

A potent, specific
inhibitor.[7][8]

ADAM17 Low nanomolar

Mixed
GW280264X ADAM10 11.5 ADAM10/ADAM17
inhibitor.[8]

Mixed
ADAM17 8.0 ADAM10/ADAM17
inhibitor.[8]

Selective ADAM17
inhibitor.[8]

KP-457 ADAM10 748

| | ADAM17 | 11.1 | Selective ADAM17 inhibitor.[8] |
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Table 2: Summary of Clinical Trial Findings with Aderbasib in HER2+ Breast Cancer

Clinical Trial Treatment o Patient
. Key Finding . Reference
Phase Regimen Population
Markedly
] reduced HER2 Women with
Aderbasib
cleavage, HER2+
(100, 200, 300 ) ]
Phase I/ evidenced by metastatic [12]
mg BID) +
decreased breast cancer.
Trastuzumab
plasma HER2 [12]
ECD levels.
The combination
showed clinical
benefit and was Patients with
Aderbasib + well-tolerated. advanced
Phase I/l [12]
Trastuzumab The overall HER2+ breast

response rate
was between
40% and 55%.

cancer.[12]

| Phase I/l (NCT01254136) | Aderbasib + Trastuzumab | Despite initial promising results, the
trial ultimately failed to meet its primary endpoints, and development for breast cancer was
discontinued.[6][15] | Patients with HER2+ breast cancer.[6] [[6][15] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon research into HER2

shedding. The following are generalized protocols for key experiments.

1. Cell-Based HER2 ECD Shedding Assay (ELISA)

o Objective: To quantify the amount of shed HER2 ECD in the conditioned media of HER2-
overexpressing cells following treatment with Aderbasib.

o Methodology:
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o Cell Culture: Plate HER2-overexpressing breast cancer cells (e.g., BT-474, SK-BR-3) in
complete media and allow them to adhere overnight.

o Treatment: Replace media with serum-free or low-serum media containing various
concentrations of Aderbasib or a vehicle control (e.g., DMSO).

o Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for ECD
shedding.

o Media Collection: Collect the conditioned media from each well and centrifuge to remove
cells and debris.

o ELISA: Use a commercial HER2 ECD sandwich ELISA kit. Add the collected conditioned
media to wells pre-coated with a HER2 capture antibody. Follow the manufacturer's
protocol for incubation, washing, addition of a detection antibody, substrate, and stop
solution.

o Quantification: Measure the absorbance using a plate reader at the appropriate
wavelength. Calculate the concentration of HER2 ECD based on a standard curve
generated with recombinant HER2 ECD. Data is typically expressed as a percentage of
inhibition relative to the vehicle control.

2. Western Blot for p95HER2 and Full-Length HER2

o Objective: To detect changes in the levels of full-length HER2 and the cleaved p95HER?2
fragment within cells after Aderbasib treatment.

o Methodology:

o Cell Culture and Treatment: Culture and treat cells with Aderbasib as described in the
ELISA protocol.

o Cell Lysis: After incubation, wash cells with cold PBS and lyse them in RIPA buffer
supplemented with protease and phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of each lysate using a BCA or
Bradford assay.
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o SDS-PAGE: Denature equal amounts of protein from each sample and separate them by
size on a polyacrylamide gel.

o Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose
membrane.

o Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate
the membrane with a primary antibody specific to the intracellular domain of HER2 (which
detects both full-length and p95HER2 forms). Subsequently, incubate with a horseradish
peroxidase (HRP)-conjugated secondary antibody.

o Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein
bands using an imaging system. A loading control (e.g., B-actin or GAPDH) should be
used to ensure equal protein loading.

. In Vitro ADAM10/17 Protease Activity Assay

Objective: To measure the direct inhibitory effect of Aderbasib on the enzymatic activity of
recombinant ADAM10 and ADAM17.

Methodology:

o Assay Principle: This assay typically uses a fluorogenic peptide substrate that mimics the
protease cleavage site. When cleaved by the enzyme, a fluorophore is released from a
guencher, resulting in a measurable increase in fluorescence.

o Reaction Setup: In a microplate, combine recombinant active ADAM10 or ADAM17
enzyme with a dilution series of Aderbasib in an appropriate assay buffer.

o Incubation: Allow the inhibitor and enzyme to pre-incubate for a short period.

o Substrate Addition: Initiate the reaction by adding the fluorogenic peptide substrate.

o Fluorescence Monitoring: Measure the increase in fluorescence over time using a
fluorescence plate reader.
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o Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot
the velocity against the inhibitor concentration and fit the data to a dose-response curve to
determine the IC50 value.

Visualizations of Pathways and Processes
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Caption: HER2 receptor cleavage by ADAM10 generates the active p95HER?2 fragment and
releases the HER2 ECD.
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Caption: Aderbasib binds to the ADAM10 active site, inhibiting the proteolytic shedding of the
HER2 ECD.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b1684442?utm_src=pdf-body-img
https://www.benchchem.com/product/b1684442?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Seed HER2+ Cancer Cells

Treat with Aderbasib
(Dose-Response)

;

Incubate (24-48h)

:

Collect Conditioned Media
& Cell Lysates

7 <
/ Analysi&‘

ELISA for Western Blot for
Shed HER2 ECD p95 & Full-Length HER2

\\ //
Quantify Results
(IC50, % Inhibition)

Conclusion on
Inhibitory Effect

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

HER2 ECD Shedding .
(( ADAM10-mediate d)) Aderbasib Treatment

p95HER2 Generation Inhibition of Shedding

Trastuzumab Resistance Potential to Restore
(Loss of Binding Site) Trastuzumab Sensitivity

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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